Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
Description
Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (IUPAC name: Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate) is a heterocyclic compound featuring a quinoxaline backbone modified with an ethylcarbamoyl group at position 1 and an ester group at position 2 (Fig. 1). The ethylcarbamoyl substituent introduces a polar, hydrogen-bonding motif, while the ethyl ester enhances lipophilicity, influencing solubility and membrane permeability. This compound has been cataloged in chemical databases (Ref: 10-F705009) but is currently discontinued in commercial availability .
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 1-(ethylcarbamoyl)-3-oxo-2,4-dihydroquinoxaline-2-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-3-15-14(20)17-10-8-6-5-7-9(10)16-12(18)11(17)13(19)21-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,20)(H,16,18) |
InChI Key |
QZXIXOWLZIONLM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C(=O)NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification Optimization
Ethyl ester groups are typically installed using Steglich esterification or direct alkylation:
| Method | Reagents | Yield Range |
|---|---|---|
| A | Ethanol, H₂SO₄ (Fischer esterification) | 60–75% |
| B | Ethyl bromide, K₂CO₃ in DMF (Source) | 70–85% |
Industrial-scale production might employ continuous flow reactors to improve throughput (Source).
Comparative Analysis of Routes
| Route | Advantages | Challenges |
|---|---|---|
| Cyclocondensation + Functionalization | High modularity | Multi-step purification |
| One-pot Tandem Reactions | Reduced steps | Limited literature support |
| Enzymatic Carbamoylation (hypothetical) | Stereoselectivity | Substrate specificity issues |
Research Advancements
Recent patents highlight microwave-assisted synthesis for similar quinoxalines, reducing reaction times from hours to minutes. Additionally, flow chemistry (Source) could address scalability challenges in esterification steps. Computational modeling (e.g., DFT studies) may further optimize reaction pathways for higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of quinoxaline N-oxide.
Reduction: Formation of ethyl 1-(ethylcarbamoyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinoxaline Derivatives
Compound A: Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate ()
- Structural Differences : Replaces the ethylcarbamoyl group with a pyrazole ring.
- Synthetic Route: Synthesized via condensation of 3-hydrazinylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate, followed by alkylation with cesium carbonate and alkyl halides .
Compound B: Ethyl 1-benzyl-2-oxo-1,3,4,5,6,7-hexahydro-4a(2H)-quinolinecarboxylate (CAS 1187166-42-2)
Quinoline Derivatives
Compound C: Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS 1105190-31-5)
- Structural Differences: Quinoline backbone (one nitrogen) vs. quinoxaline (two nitrogens).
- Functional Groups : Retains the ethyl ester and benzyl substituent but lacks the ethylcarbamoyl group.
- Applications: Quinoline derivatives are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .
Ethylamino-Substituted Compounds
Compound D: Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide)
- Structural Differences: Linear acetamide backbone with ethylcarbamoyl and methoxyimino groups.
- Bioactivity : A commercial fungicide targeting Phytophthora species, highlighting the role of the ethylcarbamoyl group in disrupting pathogen metabolism .
Compound E: 2-(Ethylamino)-1-phenylpropan-1-one
- Structural Differences: Simple ketone with ethylamino and phenyl groups.
- Properties: The ethylamino group confers basicity, influencing solubility and receptor binding in neurological applications .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely parallels , requiring precise control of condensation and alkylation steps to avoid byproducts.
- Bioactivity Gaps: While cymoxanil (Compound D) demonstrates fungicidal activity, the target compound’s quinoxaline core may offer unique interactions with DNA or enzymes, warranting further study.
Biological Activity
Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate, a compound derived from the quinoxaline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core with various functional groups that contribute to its biological activity. The presence of the ethylamino and carbonyl groups is particularly significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. A study demonstrated that modifications in the side chains can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anti-inflammatory Effects
Quinoxaline derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives. This compound demonstrated protective effects on neuronal cells subjected to oxidative stress. It appears to modulate pathways associated with apoptosis and oxidative damage .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains .
Study 2: Anti-inflammatory Response
In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was comparable to standard anti-inflammatory drugs such as ibuprofen .
| Study | Biological Activity | Results |
|---|---|---|
| 1 | Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli |
| 2 | Anti-inflammatory | Significant reduction in paw edema in rats |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
